REACTION_CXSMILES
|
[C:1]1(C)[C:2]([S:7]([CH2:10][N+:11]#[C-:12])(=[O:9])=[O:8])=[CH:3][CH:4]=[CH:5][CH:6]=1.[H-].[Na+].Br[C:17]([CH3:19])=[CH2:18].[CH3:20]S(C)=O>C(OCC)C>[N+:11]([CH:10]([S:7]([C:2]1[CH:1]=[CH:6][C:5]([CH3:20])=[CH:4][CH:3]=1)(=[O:8])=[O:9])[CH:17]([CH3:19])[CH3:18])#[C-:12] |f:1.2|
|
Name
|
toluenesulfonylmethyl isocyanide
|
Quantity
|
53 mg
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)C[N+]#[C-])C
|
Name
|
|
Quantity
|
21.71 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.27 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0.27 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0.038 mL
|
Type
|
reactant
|
Smiles
|
BrC(=C)C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
quenched by addition of water (8 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (8 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting crude material was purified by column chromatography (SiO2, 0-30% EtOAc/Heptane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](#[C-])C(C(C)C)S(=O)(=O)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.173 mmol | |
AMOUNT: MASS | 41 mg | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |